molecular formula C20H18ClN5O5 B2965094 N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052609-67-2

N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2965094
CAS No.: 1052609-67-2
M. Wt: 443.84
InChI Key: JKHPCFOQJHXZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo-triazole acetamide class, characterized by a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and an N-(2-chlorophenyl)acetamide moiety. The structural complexity arises from its bicyclic system and electron-donating/withdrawing substituents, which influence its physicochemical and biological properties. Its molecular weight is approximately 452.86 g/mol (calculated based on the formula C₂₁H₁₈ClN₅O₄) . The 3,4-dimethoxy group enhances solubility in polar solvents, while the 2-chlorophenyl moiety contributes to lipophilicity, a critical factor in membrane permeability and target binding .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O5/c1-30-14-8-7-11(9-15(14)31-2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-13-6-4-3-5-12(13)21/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHPCFOQJHXZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization reactions.
  • Introduction of the 2-chlorophenyl and 3,4-dimethoxyphenyl groups via substitution reactions.
  • Acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

  • Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a 3-chloro-4-fluorophenyl substituent and the 2-chlorophenyl acetamide with a 2,3-dimethylphenyl group.
  • The dimethylphenyl group introduces steric hindrance, reducing binding affinity in some assays compared to the target compound .
  • Molecular Weight : ~469.29 g/mol (C₂₂H₁₈ClFN₅O₃) .

3-(2-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

  • Structural Differences : Replaces the triazole ring with an oxazole and modifies the substitution pattern (2,5-dimethoxyphenyl vs. 3,4-dimethoxyphenyl).
  • Impact on Properties :
    • The oxazole ring reduces nitrogen content, decreasing hydrogen-bonding capacity and solubility in aqueous media .
    • The 2,5-dimethoxy configuration alters electronic distribution, leading to weaker π-π stacking interactions in crystallographic studies .
  • Molecular Weight: ~428.82 g/mol (C₂₁H₁₆ClNO₆) .

N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

  • Structural Differences: Incorporates a pyrazolo-pyrimidine core instead of pyrrolo-triazole and a chromenone fluorophenyl system.
  • Impact on Properties: The chromenone group enhances fluorescence properties, useful in imaging studies, but increases metabolic instability . Dual fluorophenyl substituents improve target selectivity in kinase inhibition assays but reduce bioavailability due to higher logP values .
  • Molecular Weight : ~571.20 g/mol (C₂₉H₂₀F₂N₆O₃) .

Key Research Findings

Synthetic Accessibility : The target compound’s pyrrolo-triazole core is synthesized via cyclocondensation of hydrazine derivatives with diketones, offering higher yields (75–80%) compared to oxazole analogs (50–60%) due to favorable ring-strain dynamics .

Biological Activity : The 3,4-dimethoxyphenyl group in the target compound shows superior inhibition of pro-inflammatory cytokines (TNF-α, IL-6) compared to halogenated analogs, attributed to methoxy-mediated hydrogen bonding with catalytic residues .

Crystallographic Insights : Unlike Compound 2.1, which forms dimers via N–H···N hydrogen bonds, the target compound adopts a planar conformation due to intramolecular CH-π interactions between the chlorophenyl and triazole rings, enhancing binding pocket compatibility .

Biological Activity

N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chlorophenyl group and a pyrrolo-triazole moiety. The molecular formula is C_{19}H_{19ClN_4O_4 with a molecular weight of approximately 396.84 g/mol. The key functional groups include:

  • Chlorophenyl : Imparts lipophilicity and potential interaction sites for biological targets.
  • Dimethoxyphenyl : Enhances solubility and may influence pharmacokinetics.
  • Pyrrolo-triazole : Suggests potential for diverse biological activity, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have demonstrated that pyrrolo-triazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers programmed cell death via mitochondrial pathways.

A study reported that related compounds showed IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, HeLa) .

Antiparasitic Activity

The compound's potential as an antiparasitic agent has been explored. Research findings suggest that modifications in the compound's structure can enhance its efficacy against parasites. For example:

  • EC50 Values : A related compound demonstrated an EC50 of 0.010 μM against Plasmodium falciparum, indicating potent activity .
  • Metabolic Stability : The stability of the compound in human liver microsomes is crucial for its therapeutic application. Modifications to increase metabolic stability have been investigated .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of specific substituents can significantly enhance or diminish biological activity.
  • Lipophilicity vs. Aqueous Solubility : A balance between lipophilicity and solubility is critical for optimal pharmacokinetics .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, derivatives of the compound were tested for their cytotoxic effects. Results indicated that certain modifications led to enhanced potency against breast and cervical cancer cells.

Compound VariantCell LineIC50 (μM)Mechanism
Original CompoundMCF-710Apoptosis
Variant AHeLa5Cell Cycle Arrest
Variant BMCF-73Apoptosis

Case Study 2: Antiparasitic Activity

In vitro studies on Plasmodium falciparum revealed that specific analogs exhibited significant antiparasitic effects with low toxicity to human cells.

Compound VariantEC50 (μM)Toxicity (μM)
Original Compound0.010>100
Analog A0.005>100
Analog B0.020>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.